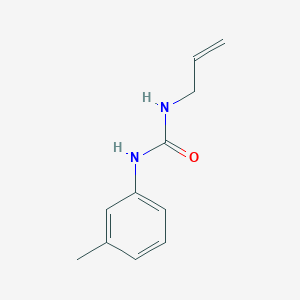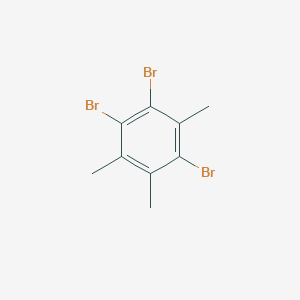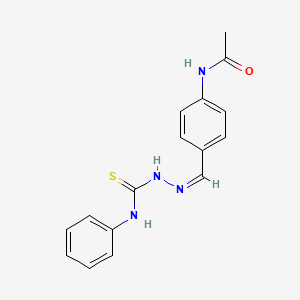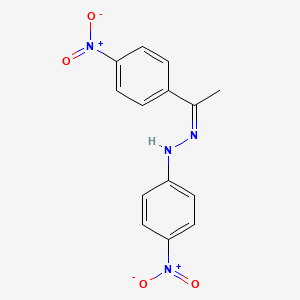
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is a complex organic compound with the molecular formula C12H12Cl6 It is characterized by its tricyclic structure and the presence of six chlorine atoms, making it a highly chlorinated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the tricyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on tricyclic structures and to develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene involves its interaction with specific molecular targets. The highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their function. The compound may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9,10,11,12,12-Hexachloro-4,6-dioxa-5-thiatricyclo(7.2.1.02,8)dodec-10-ene 5,5-dioxide: A similar compound with additional oxygen and sulfur atoms in its structure.
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo(7.2.1.02,8.04,6)dodec-10-ene: Another related compound with an oxygen atom incorporated into the tricyclic ring.
Uniqueness
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is unique due to its specific tricyclic structure and the high degree of chlorination
Eigenschaften
CAS-Nummer |
13756-64-4 |
|---|---|
Molekularformel |
C12H12Cl6 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1,9,10,11,12,12-hexachlorotricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C12H12Cl6/c13-8-9(14)11(16)7-5-3-1-2-4-6(7)10(8,15)12(11,17)18/h6-7H,1-5H2 |
InChI-Schlüssel |
HQYVDLQNJILNTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(CC1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)



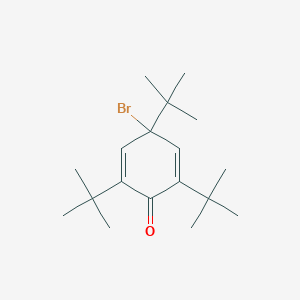
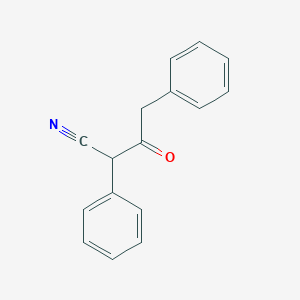
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
